molecular formula C14H12F2N2O B5477264 N-(4-fluorobenzyl)-N'-(3-fluorophenyl)urea

N-(4-fluorobenzyl)-N'-(3-fluorophenyl)urea

Cat. No.: B5477264
M. Wt: 262.25 g/mol
InChI Key: FBACGBZJJPSSNO-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-N’-(3-fluorophenyl)urea: is an organic compound that belongs to the class of ureas This compound is characterized by the presence of two fluorine atoms attached to benzyl and phenyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-N’-(3-fluorophenyl)urea typically involves the reaction of 4-fluorobenzylamine with 3-fluorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction can be represented as follows:

4-fluorobenzylamine+3-fluorophenyl isocyanateN-(4-fluorobenzyl)-N’-(3-fluorophenyl)urea\text{4-fluorobenzylamine} + \text{3-fluorophenyl isocyanate} \rightarrow \text{N-(4-fluorobenzyl)-N'-(3-fluorophenyl)urea} 4-fluorobenzylamine+3-fluorophenyl isocyanate→N-(4-fluorobenzyl)-N’-(3-fluorophenyl)urea

Industrial Production Methods: In an industrial setting, the production of N-(4-fluorobenzyl)-N’-(3-fluorophenyl)urea may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and temperature control.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorobenzyl)-N’-(3-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine atoms in the benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.

Major Products:

    Oxidation: Formation of urea derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl and phenyl derivatives.

Scientific Research Applications

N-(4-fluorobenzyl)-N’-(3-fluorophenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-N’-(3-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

  • N-(4-chlorobenzyl)-N’-(3-chlorophenyl)urea
  • N-(4-methylbenzyl)-N’-(3-methylphenyl)urea
  • N-(4-bromobenzyl)-N’-(3-bromophenyl)urea

Comparison: N-(4-fluorobenzyl)-N’-(3-fluorophenyl)urea is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O/c15-11-6-4-10(5-7-11)9-17-14(19)18-13-3-1-2-12(16)8-13/h1-8H,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBACGBZJJPSSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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